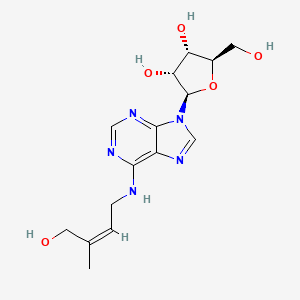
5,5'-二乙炔基-2,2'-联吡啶
描述
“5,5’-Diethynyl-2,2’-bipyridine” is a compound with the molecular formula C14H8N2 . It is also known by other synonyms such as 5,5’-diethynyl-2,2’-bipyridyl and 5,5’-bis-ethynyl-2,2’-bipyridine . It is frequently used as a linker in Covalent Organic Framework (COFs) research .
Molecular Structure Analysis
The molecular weight of “5,5’-Diethynyl-2,2’-bipyridine” is 204.23 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is WHWUWIBHXHJDHB-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C .
Physical and Chemical Properties Analysis
“5,5’-Diethynyl-2,2’-bipyridine” has a molecular weight of 204.23 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 25.8 Ų . The Heavy Atom Count is 16 .
科学研究应用
光电性质
5,5'-二乙炔基-2,2'-联吡啶用于合成共轭聚合物,该聚合物表现出有趣的光电性质。例如,包含 2,2'-联吡啶部分的共轭聚合物,如 Poly{2,2'-联吡啶-5,5'-二乙炔基[2,5-双(2-乙基己基)氧基-1,4-苯基]乙炔基} (BipyPPE1) 和类似的共聚物,已被合成并发现与 12 族 d10 离子(Zn2+ 和 Cd2+)形成发光配合物。由于配体交换反应导致形成以金属-BipyPPE 交联为特征的三维网络,这些配合物显示出独特的光电特性 (Kokil、Yao 和 Weder,2005)。
光物理性质
5,5'-二乙炔基-2,2'-联吡啶衍生物已被用于开发(膦)金(I)修饰的配体。这些配体在室温溶液中表现出双发射行为。这些化合物的物理性质受膦上的取代基及其固态结构的显着影响 (Constable 等,2009;Constable 等,2012)。
安全和危害
属性
IUPAC Name |
5-ethynyl-2-(5-ethynylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h1-2,5-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUWIBHXHJDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,5'-Diethynyl-2,2'-bipyridine such a useful building block in materials chemistry?
A1: 5,5'-Diethynyl-2,2'-bipyridine possesses two key features that make it highly attractive for material design:
- Bipyridine Unit: This moiety is renowned for its ability to strongly coordinate to various metal ions. This coordination forms the basis for creating diverse metal-organic frameworks and coordination polymers with tailored properties. [, , , , , , ]
- Ethynyl Groups: These terminal alkynes are versatile handles for further functionalization. They readily participate in Sonogashira cross-coupling reactions, allowing for the extension of the molecule's conjugation and the introduction of various substituents. [, , , , ]
Q2: Can you provide specific examples of how 5,5'-Diethynyl-2,2'-bipyridine has been used to create luminescent materials?
A2: Certainly, here are a couple of illustrations:
- Tetranuclear Organogold(I) Macrocycles: Researchers have synthesized macrocyclic structures using 5,5'-Diethynyl-2,2'-bipyridine as a bridging ligand and gold(I) ions. These complexes exhibit dual luminescence and can efficiently sensitize ytterbium(III) luminescence through energy transfer processes. []
- Hybrid Pt-Ir Polymers: By reacting 5,5'-Diethynyl-2,2'-bipyridine with platinum(II) and iridium(III) precursors, researchers have produced luminescent conjugated polymers. These polymers display hybrid excited states with characteristics derived from both the platinum and iridium chromophores. []
Q3: How does the incorporation of 5,5'-Diethynyl-2,2'-bipyridine into poly(dithiafulvene)s influence their electronic properties?
A3: Introducing 5,5'-Diethynyl-2,2'-bipyridine units into poly(dithiafulvene)s leads to interesting changes in their electronic behavior:
- Reduced Donor Strength: The electron-accepting nature of the bipyridine unit relative to a benzene analogue results in a polymer with weaker electron-donating properties. []
- Intramolecular Charge Transfer: The presence of both electron-rich dithiafulvene and electron-deficient bipyridine units within the polymer backbone facilitates intramolecular charge transfer, which can be observed spectroscopically. []
- Enhanced Conductivity: The intramolecular charge transfer interactions contribute to an unusually high electrical conductivity (3.1 × 10-4 S/cm) in the undoped state of the polymer. []
Q4: Beyond luminescent materials, what other applications are being explored for polymers incorporating 5,5'-Diethynyl-2,2'-bipyridine?
A4: The ability of 5,5'-Diethynyl-2,2'-bipyridine to bind metal ions makes its polymers promising for applications beyond light emission:
- Metallo-supramolecular Networks: Researchers are investigating the use of 5,5'-Diethynyl-2,2'-bipyridine-containing poly(p-phenylene ethynylene)s to create three-dimensional networks by complexing the bipyridine units with various transition metal ions. These networks show potential in optoelectronics. []
Q5: Are there any challenges associated with working with 5,5'-Diethynyl-2,2'-bipyridine and its derivatives?
A5: Yes, a few challenges exist:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
